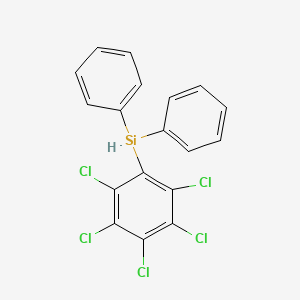

Diphenyl(pentachlorophenyl)silane

Description

Diphenyl(pentachlorophenyl)silane is an organosilicon compound featuring two phenyl groups and a pentachlorophenyl group bonded to a silicon atom. Its molecular structure combines aromatic and halogenated substituents, leading to unique electronic and steric properties. The pentachlorophenyl group introduces strong electron-withdrawing effects and enhances London dispersion forces, making the compound highly aggregation-prone in both solid and gaseous states . This compound is significant in materials science and catalysis due to its conformational flexibility and intermolecular interactions.

Properties

CAS No. |

16030-05-0 |

|---|---|

Molecular Formula |

C18H11Cl5Si |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl)-diphenylsilane |

InChI |

InChI=1S/C18H11Cl5Si/c19-13-14(20)16(22)18(17(23)15(13)21)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,24H |

InChI Key |

RWTCQQKCMNWWEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(pentachlorophenyl)silane can be synthesized through the reaction of diphenylchlorosilane with pentachlorophenylmagnesium bromide in a Grignard reaction. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(pentachlorophenyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes with fewer substituents.

Substitution: The phenyl or pentachlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Diphenyl(pentachlorophenyl)silane has several applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of specialty polymers, coatings, and adhesives

Mechanism of Action

The mechanism by which diphenyl(pentachlorophenyl)silane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it a versatile reagent in chemical reactions. The phenyl and pentachlorophenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and properties .

Comparison with Similar Compounds

Dichlorodiphenylsilane (CAS 80-10-4)

- Molecular Formula : C₁₂H₁₀Cl₂Si

- Substituents : Two phenyl groups and two chlorine atoms on silicon.

- Key Properties : A liquid at room temperature, widely used as a precursor in silicone polymer synthesis. The chlorine atoms increase electrophilicity, enabling hydrolysis and condensation reactions. However, it lacks the pentachlorophenyl group’s strong dispersion forces and aggregation tendencies .

- Applications : Intermediate in silicones, adhesives, and coatings.

Dimethyl(pentachlorophenyl)silane

- Molecular Formula : C₈H₇Cl₅Si

- Substituents : One pentachlorophenyl group and two methyl groups on silicon.

- Key Properties : Methyl groups reduce steric hindrance compared to phenyl substituents. The pentachlorophenyl group still dominates intermolecular interactions, but the smaller methyl groups lower molecular weight (279.58 g/mol) and may enhance volatility. Reactivity in silylation reactions is moderated by reduced steric bulk .

Diphenylsilane (C₁₂H₁₂Si)

- Molecular Formula : C₁₂H₁₂Si

- Substituents : Two phenyl groups and two hydrogen atoms on silicon.

- Key Properties: Lacks halogen substituents, resulting in weaker electron-withdrawing effects. Used as a reducing agent in organic synthesis (e.g., for phosphorus-containing compounds). Its lower molecular weight (184.31 g/mol) and non-halogenated structure reduce aggregation and dispersion forces compared to pentachlorophenyl analogs .

[Difluoro(phenylsulfonyl)methyl]trimethyl-silane

- Molecular Formula : C₁₀H₁₃F₂O₂SSi

- Substituents : Sulfonyl and fluorine groups introduce strong electron-withdrawing effects but differ from pentachlorophenyl in polarity and steric demands.

- Key Properties : Sulfonyl groups enhance electrophilicity, but fluorine’s smaller size reduces steric hindrance. Applications include catalysis and specialty polymers, though dispersion forces are weaker than in pentachlorophenyl derivatives .

Comparative Data Table

Research Findings and Mechanistic Insights

- Aggregation Behavior: this compound exhibits pronounced aggregation in solid and gaseous states due to the pentachlorophenyl group’s polarizability and London dispersion forces. This is absent in non-halogenated analogs like diphenylsilane .

- Reactivity in Catalysis : In tris(pentafluorophenyl)borane-catalyzed silylation, this compound’s bulkier structure may slow reaction kinetics compared to dichlorodiphenylsilane but improve selectivity in sterically demanding substrates .

- Thermal Stability : The pentachlorophenyl group enhances thermal stability relative to methyl or hydrogen substituents, making it suitable for high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.